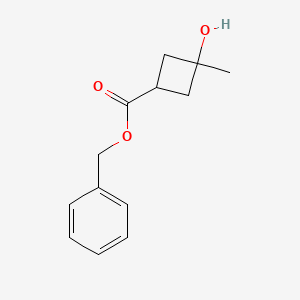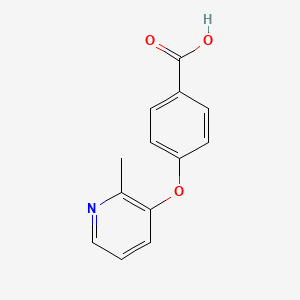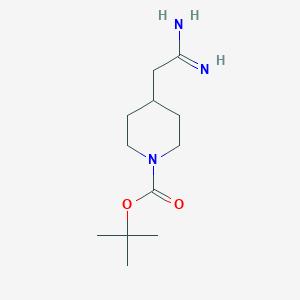![molecular formula C16H23ClN2O3 B1396800 4-[4-(Pyrrolidin-2-ylmethoxy)benzoyl]morpholinehydrochloride CAS No. 1332529-62-0](/img/structure/B1396800.png)
4-[4-(Pyrrolidin-2-ylmethoxy)benzoyl]morpholinehydrochloride
Descripción general
Descripción
“4-[4-(Pyrrolidin-2-ylmethoxy)benzoyl]morpholinehydrochloride” is a chemical compound that can be used for pharmaceutical testing . It has a molecular formula of C16H23ClN2O3 .
Synthesis Analysis
The synthesis of this compound could involve the use of a pyrrolidine ring, which is a nitrogen heterocycle widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The synthesis could involve ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings .Molecular Structure Analysis
The molecular structure of this compound includes a pyrrolidine ring, which contributes to the stereochemistry of the molecule . The structure also includes a benzoyl group and a morpholine ring .Aplicaciones Científicas De Investigación
Anti-Nociceptive and Anti-Inflammatory Activity
Research by Doğruer et al. (1998) explored various acetic acid derivatives, including compounds similar to 4-[4-(Pyrrolidin-2-ylmethoxy)benzoyl]morpholinehydrochloride. They discovered that certain derivatives exhibited potent anti-nociceptive and anti-inflammatory activities, with some showing toxic potential. This study indicates the potential therapeutic applications of such compounds in pain and inflammation management Doğruer, Unlü, Şahin, & Yeşilada, 1998.
DNA-PK and PI3K Inhibition
Morrison et al. (2014) conducted a study on morpholino-substituted-benzoxazines, closely related to the compound . They discovered that these compounds could inhibit DNA-dependent protein kinase (DNA-PK) and phosphatidylinositol 3-kinase (PI3K), indicating their potential use in targeting specific cellular pathways, possibly relevant for cancer research Morrison, Belz, Ihmaid, Al-Rawi, & Angove, 2014.
Lanthanoid Chelate Studies
Roy and Nag (1978) investigated 1-Phenyl-3-methyl-4-benzoyl-5-pyrazolone, a compound structurally related to 4-[4-(Pyrrolidin-2-ylmethoxy)benzoyl]morpholinehydrochloride. Their work focused on the formation of complexes with lanthanoids, essential for understanding the coordination chemistry and potential applications in material science Roy & Nag, 1978.
Enamine Chemistry
Ahmed and Hickmott (1979) researched the reaction of αβ-unsaturated acid chlorides with enamines derived from similar compounds. They explored synthesizing substituted adamantane-2,4-diones and bicyclo[2.2.2]octan-2-ones, contributing to the field of organic synthesis and providing insights into the reactivity of such structures Ahmed & Hickmott, 1979.
Heterocyclic Enaminonitrile Reactions
Yamagata, Takaki, and Yamazaki (1992) studied the reactions of 4,5-dihydro-2-morpholino- and -2-pyrrolidino-3-furancarbonitriles, akin to the compound . Their research contributes to the understanding of heterocyclic enaminonitrile chemistry, which is significant in pharmaceutical and agrochemical industries Yamagata, Takaki, & Yamazaki, 1992.
Propiedades
IUPAC Name |
morpholin-4-yl-[4-(pyrrolidin-2-ylmethoxy)phenyl]methanone;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O3.ClH/c19-16(18-8-10-20-11-9-18)13-3-5-15(6-4-13)21-12-14-2-1-7-17-14;/h3-6,14,17H,1-2,7-12H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBTGZWPUWDFNOG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)COC2=CC=C(C=C2)C(=O)N3CCOCC3.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23ClN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.82 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[4-(Pyrrolidin-2-ylmethoxy)benzoyl]morpholinehydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Methyl 2-(1-[(methanesulfonyloxy)-methyl]cyclopropyl)acetate](/img/structure/B1396721.png)
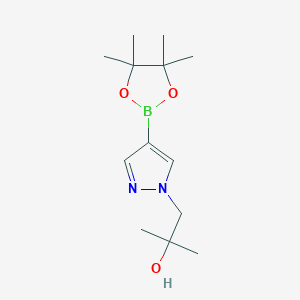
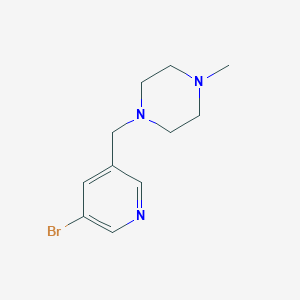
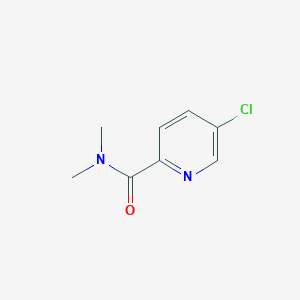

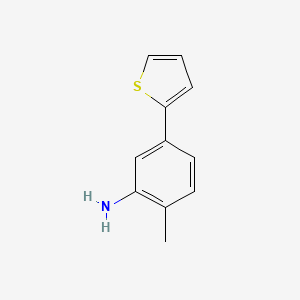
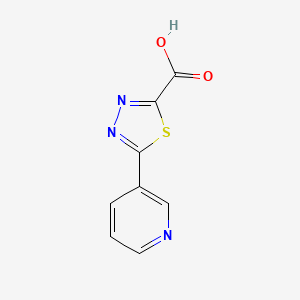
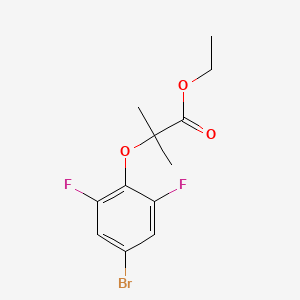
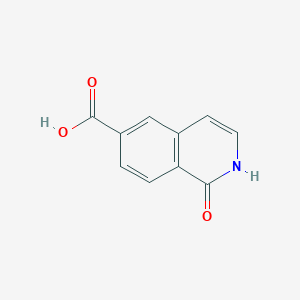
![1-[3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanesulfonamide](/img/structure/B1396735.png)
![3-Methyl-1H-pyrrolo[2,3-B]pyridin-5-amine](/img/structure/B1396736.png)
